2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt is a chemical compound with the molecular formula C12H9NNa2O8S2. It is commonly used in various scientific research and industrial applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as an intermediate in the production of dyes and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt typically involves the sulfonation of naphthalene followed by acetylation and hydroxylation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the acetylation of the amino group and hydroxylation at the 5 position. The final product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process. The final product is purified using crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various biological molecules. The acetylamino and hydroxy groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Naphthalenedisulfonic acid, disodium salt
- 1,5-Naphthalenedisulfonic acid, disodium salt
- 1,8-Naphthalenedisulfonic acid, disodium salt
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both acetylamino and hydroxy groups at specific positions allows for unique interactions and reactivity compared to other naphthalenedisulfonic acid derivatives.
Properties
IUPAC Name |
disodium;4-acetamido-5-hydroxynaphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRBREZYNHILPS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C=C2O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NNa2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134-34-9 (Parent) | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1066100 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16698-16-1 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-(acetylamino)-5-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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